Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate
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Overview
Description
Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their biological activities, indicating a potential interest in the synthesis and study of related bicyclic and phenyl-substituted esters .
Synthesis Analysis
The synthesis of related compounds involves the preparation of derivatives from ethyl 2-phenyl-1-pyrroline-5-carboxylate, which suggests that the synthesis of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate might also involve multi-step synthetic routes including the formation of bicyclic structures and the introduction of phenyl groups . The synthesis of such compounds is likely to involve careful consideration of the stereochemistry and the functional group compatibility.
Molecular Structure Analysis
While the exact molecular structure of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is not provided, the structure of a related compound,
Scientific Research Applications
Synthesis and Antimalarial Activity
Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, which are structurally related to Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate, have been synthesized and evaluated for their antimalarial activities against P. falciparum. These derivatives exhibit notable in vitro antimalarial activity, highlighting their potential in antimalarial drug development (Ningsanont et al., 2003).
Statin Precursor Synthesis
Research involving Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a molecule structurally similar to Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate, discusses its role as a key intermediate in statin synthesis. This compound is crucial in the large-scale preparation of pharmacologically significant statins, underscoring its importance in cholesterol management and cardiovascular disease treatment (Tararov et al., 2006).
Alkylation in Stereospecific and Stereoselective Reactions
The compound's analogs have been used in stereospecific and stereoselective reactions, particularly in the alkylation of active methylene compounds. This highlights its potential utility in creating various alkylated products, which are important in the synthesis of different organic compounds (Kurihara et al., 1981).
Spectral and Structural Studies
Ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, similar to the compound , have been synthesized and analyzed for spectral and structural properties. This research is significant for understanding the structural and chemical properties of similar compounds, which is vital for their application in various scientific fields (Kumar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 6-[2-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-22-18(21)11-6-5-10-17(20)16-9-4-3-8-15(16)14-19-12-7-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVIBUOCPJGJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643739 |
Source
|
Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-(azetidin-1-ylmethyl)phenyl)-6-oxohexanoate | |
CAS RN |
898755-58-3 |
Source
|
Record name | Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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